molecular formula C27H23N5O4 B1662883 Pranlukast hemihydrate CAS No. 150821-03-7

Pranlukast hemihydrate

Cat. No.: B1662883
CAS No.: 150821-03-7
M. Wt: 481.5 g/mol
InChI Key: NBQKINXMPLXUET-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pranlukast hydrate primarily targets the Cysteinyl Leukotriene Receptor-1 (CysLT1) . This receptor plays a crucial role in mediating bronchospasm, which is a significant symptom in conditions like asthma .

Mode of Action

Pranlukast hydrate acts as an antagonist to the CysLT1 receptor . It selectively binds to this receptor and inhibits the actions of Leukotriene D4 (LTD4), a potent bronchoconstrictor . By doing so, it prevents airway edema, smooth muscle contraction, and the enhanced secretion of thick, viscous mucus .

Biochemical Pathways

The primary biochemical pathway affected by Pranlukast hydrate is the leukotriene pathway. Leukotrienes are inflammatory mediators produced by cells like mast cells and eosinophils . By antagonizing the CysLT1 receptor, Pranlukast hydrate inhibits the effects of leukotrienes, thereby reducing inflammation and bronchospasm .

Pharmacokinetics

It is known that the drug undergoes hepatic metabolism, primarily involving the cyp3a4 enzyme

Result of Action

The antagonistic action of Pranlukast hydrate on the CysLT1 receptor leads to several molecular and cellular effects. It prevents airway edema, reduces smooth muscle contraction, and inhibits the secretion of thick, viscous mucus . These effects help alleviate symptoms in conditions like asthma and allergic rhinitis .

Action Environment

The efficacy and stability of Pranlukast hydrate can be influenced by various environmental factors. For instance, the presence of allergens can trigger the release of leukotrienes, thereby affecting the drug’s action . Additionally, factors such as the patient’s age, health status, and concomitant medications can also influence the drug’s efficacy . .

Biochemical Analysis

Biochemical Properties

Pranlukast hydrate acts as a competitive antagonist at the CysLT1 receptor . It inhibits the activation of endogenous and exogenous LTC4, LTD4, and LTE4 receptors . This interaction with the leukotriene receptors plays a crucial role in its biochemical activity.

Cellular Effects

Pranlukast hydrate has a significant impact on various types of cells and cellular processes. It reduces bronchospasm, primarily in asthmatics, caused by an allergic reaction to allergens . It prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus .

Molecular Mechanism

The molecular mechanism of action of Pranlukast hydrate involves selectively antagonizing leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway . This inhibition of LTD4 at the CysLT1 receptor prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus .

Temporal Effects in Laboratory Settings

In laboratory settings, Pranlukast hydrate shows significant degradation under acidic, alkaline, and oxidative stress conditions. It remains stable under photolytic, dry heat, and hydrolytic conditions .

Dosage Effects in Animal Models

The effects of Pranlukast hydrate vary with different dosages in animal models. A study showed a dose-dependent improvement in lung function in pediatric patients with asthma at an optimal dose of 5.1–10 mg/kg/day .

Metabolic Pathways

Pranlukast hydrate is involved in the leukotriene pathway, where it acts as a cysteinyl leukotriene receptor-1 antagonist . It antagonizes or reduces bronchospasm caused by an allergic reaction to allergens .

Preparation Methods

Chemical Reactions Analysis

Pranlukast undergoes various chemical reactions, including:

Scientific Research Applications

Pranlukast has several scientific research applications:

Comparison with Similar Compounds

Pranlukast is similar to other leukotriene receptor antagonists, such as montelukast (Singulair) and zafirlukast. These compounds share a similar mechanism of action, targeting the cysteinyl leukotriene receptors to prevent bronchospasm and inflammation . pranlukast is unique in its chemical structure and specific interactions with the leukotriene receptors. While montelukast has achieved greater global sales, pranlukast remains a highly successful drug in Japan .

References

Properties

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQKINXMPLXUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043782
Record name Pranlukast
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pranlukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Pranlukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus.
Record name Pranlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

103177-37-3
Record name Pranlukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103177-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pranlukast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103177373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pranlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pranlukast
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pranlukast
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name PRANLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB8Z891092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pranlukast hydrate is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. [, , , ] It binds to the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes (CysLTs), particularly LTC4, LTD4, and LTE4. [, , , ] These leukotrienes are potent inflammatory mediators involved in various pathophysiological processes, including bronchoconstriction, mucus secretion, and airway inflammation associated with asthma and allergic rhinitis. [, , , , ] By blocking the CysLT1 receptor, pranlukast hydrate effectively inhibits the actions of these leukotrienes, leading to reduced airway inflammation, bronchodilation, and relief from asthma and allergic rhinitis symptoms. [, , , , , , , ]

A: Research suggests that while pranlukast hydrate can inhibit chemotaxis and adhesion of eosinophils induced by LTD4, it does not directly modify the spontaneous adhesion of eosinophils to pulmonary endothelial cells, whether resting or stimulated. [] It also does not seem to influence the expression of adhesion molecules on endothelial cells activated by cytokines. [] This indicates that pranlukast hydrate's effect on eosinophil accumulation in the airways might involve mechanisms beyond direct modulation of eosinophil-endothelial interaction.

A: The molecular formula of pranlukast hydrate is C23H20F4N2O5S·H2O. Its molecular weight is 518.5 g/mol. You can find more information on its structural characterization, including spectroscopic data, in the literature. [, ]

A: Research indicates that incorporating low-substituted hydroxypropylcellulose and specific excipients like lactose, white soft sugar, or mannitol during the granulation process can significantly improve pranlukast hydrate's elution rate and stability in solid pharmaceutical preparations, even when stored unpacked. []

ANone: Pranlukast hydrate is a pharmaceutical compound, not a catalyst. As such, it doesn't have catalytic properties or applications in chemical reactions.

A: Researchers have explored techniques like surface modification of pranlukast hydrate particles with hydrophilic additives to improve its inhalation properties, dispersibility, and dissolution rate in aqueous media. [, , , ] This is particularly important for developing effective dry powder inhaler formulations. For instance, surface modification with colloidal silica or hydroxypropylmethylcellulose phthalate nanospheres has shown promising results in enhancing the inhalation efficiency of pranlukast hydrate. [, , ]

ANone: While the provided abstracts don't explicitly discuss SHE regulations, it's paramount to adhere to all relevant safety guidelines and regulations during the development, manufacturing, and handling of pranlukast hydrate, as with any pharmaceutical compound. This includes appropriate waste management practices and ensuring workplace safety to minimize risks associated with exposure.

A: Pranlukast hydrate is an orally active drug. [] It demonstrates good absorption following oral administration. [, ] Studies in children with asthma indicate that age is a significant factor influencing pranlukast's apparent clearance (CL/F). [, ] Children exhibit higher CL/F compared to adults, with CL/F decreasing as they age. [, ]

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